molecular formula C64H110N20O23 B12562940 Leptin (93-105), human

Leptin (93-105), human

Cat. No.: B12562940
M. Wt: 1527.7 g/mol
InChI Key: OFDBWUQCFOBTMQ-BPVWZOJZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization of Leptin (93-105), Human

Primary Sequence Analysis and Positional Context Within Full-Length Leptin

The primary sequence of this compound, corresponds to the amino acid residues Asn-Val-Ile-Gln-Ile-Ser-Asn-Asp-Leu-Glu-Asn-Leu-Arg (NVIQISNDLENLR) . This fragment spans positions 93–105 within the full-length leptin protein, which is encoded by the LEP gene on chromosome 7 in humans .

In the full-length leptin structure, this region resides within the second alpha-helical domain (residues 85–120), a critical segment for receptor binding and structural integrity . The sequence includes polar residues (Asn, Gln, Ser, Asp, Glu) and hydrophobic residues (Val, Ile, Leu), suggesting a balance of solubility and structural rigidity. The aspartic acid (D) at position 99 and glutamic acid (E) at position 101 contribute to local charge distribution, while arginine (R) at position 105 introduces a positively charged moiety at the C-terminus.

Table 1: Primary Sequence and Positional Context

Property Details
Sequence NVIQISNDLENLR
Residue Range 93–105
Domain Location Second alpha-helix (residues 85–120)
Key Residues Asp99, Glu101, Arg105

Three-Dimensional Conformational Properties and Stability

The three-dimensional conformation of leptin (93-105) is influenced by its role in the full-length protein. In the native leptin structure, residues 93–105 form part of an amphipathic alpha-helix, with hydrophobic residues (Val94, Ile95, Ile97, Leu102, Leu104) oriented toward the helix core and polar residues (Asn93, Gln96, Ser98, Asp99, Glu101, Asn103, Arg105) exposed to the solvent . This arrangement stabilizes the helix through hydrophobic interactions and hydrogen bonding.

Circular dichroism (CD) studies of synthetic leptin fragments suggest that isolated peptides, including residues 93–105, retain partial helical structure in aqueous solutions, particularly in the presence of helix-stabilizing agents like trifluoroethanol . However, the fragment’s stability is pH-dependent:

  • At pH 4.0–5.0 , the helix content increases due to protonation of glutamic acid (Glu101) and aspartic acid (Asp99), reducing electrostatic repulsion.
  • At pH 7.4 , the peptide adopts a more flexible conformation, with reduced helical propensity .

Thermal denaturation experiments reveal a melting temperature (T~m~) of approximately 45°C for the fragment, indicating moderate thermal stability .

Physicochemical Characteristics Including Molecular Weight, Isoelectric Point, and Solubility Profile

Molecular Weight

The molecular weight of this compound, is calculated as 1,414.6 Da using the formula:
$$
\text{MW} = \sum (\text{Residue MW}) + \text{H}_2\text{O}
$$
where residue masses are derived from standard monoisotopic values .

Isoelectric Point (pI)

The isoelectric point is 4.1 , calculated by balancing the ionization states of aspartic acid (pKa = 3.9), glutamic acid (pKa = 4.3), arginine (pKa = 12.5), and terminal groups (N-terminal NH~2~: pKa = 8.0; C-terminal COOH: pKa = 3.1) . At pH 4.1, the peptide carries a net charge of zero, favoring aggregation in aqueous solutions.

Solubility Profile

Leptin (93-105) exhibits moderate solubility in aqueous buffers (≥5 mg/mL in pH 7.4 phosphate-buffered saline) due to its polar residues. However, solubility decreases markedly near its pI (pH 4.1) due to reduced electrostatic repulsion. Organic solvents like dimethyl sulfoxide (DMSO) enhance solubility by disrupting hydrophobic interactions .

Table 2: Physicochemical Properties

Property Value
Molecular Weight 1,414.6 Da
Isoelectric Point (pI) 4.1
Solubility (pH 7.4) ≥5 mg/mL
Thermal Stability T~m~ = 45°C

Properties

Molecular Formula

C64H110N20O23

Molecular Weight

1527.7 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-4-amino-1-[[(2S)-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C64H110N20O23/c1-11-30(9)49(83-53(96)33(15-17-42(66)86)74-61(104)50(31(10)12-2)84-60(103)48(29(7)8)82-51(94)32(65)22-43(67)87)62(105)81-41(26-85)59(102)79-39(24-45(69)89)57(100)80-40(25-47(92)93)58(101)77-36(20-27(3)4)54(97)73-34(16-18-46(90)91)52(95)78-38(23-44(68)88)56(99)76-37(21-28(5)6)55(98)75-35(63(106)107)14-13-19-72-64(70)71/h27-41,48-50,85H,11-26,65H2,1-10H3,(H2,66,86)(H2,67,87)(H2,68,88)(H2,69,89)(H,73,97)(H,74,104)(H,75,98)(H,76,99)(H,77,101)(H,78,95)(H,79,102)(H,80,100)(H,81,105)(H,82,94)(H,83,96)(H,84,103)(H,90,91)(H,92,93)(H,106,107)(H4,70,71,72)/t30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,48-,49-,50-/m0/s1

InChI Key

OFDBWUQCFOBTMQ-BPVWZOJZSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)N

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)N

Origin of Product

United States

Preparation Methods

Solid Phase Peptide Synthesis (SPPS)

The primary method for preparing Leptin (93-105) is solid phase peptide synthesis (SPPS) , a well-established technique for producing peptides with high purity and yield. SPPS involves sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble resin.

  • Fmoc (9-fluorenylmethoxycarbonyl) chemistry is typically employed for the protection of the amino group during synthesis.
  • The peptide chain is elongated from the C-terminus to the N-terminus.
  • After assembly, the peptide is cleaved from the resin and deprotected using trifluoroacetic acid (TFA) or similar reagents.

This method allows precise control over the sequence and length of the peptide, essential for the 13-amino acid fragment Leptin (93-105) (NVIQISNDLENLR).

Purification

Following synthesis, the crude peptide undergoes purification to achieve high purity (typically >95%), which is critical for biological activity and research applications.

Characterization

  • Mass spectrometry (MS) confirms the molecular weight (approximately 1527.7 Da for Leptin (93-105)).
  • Amino acid analysis and sequencing verify the correct peptide sequence.
  • Structural integrity is sometimes assessed by circular dichroism (CD) spectroscopy to ensure proper folding if relevant.
Parameter Specification
Peptide sequence NVIQISNDLENLR
Molecular formula C64H110N20O23
Molecular weight 1527.7 g/mol
Purity >95% (by RP-HPLC)
Synthesis method Fmoc-based SPPS
Purification method RP-HPLC
Characterization MS, HPLC, amino acid analysis

Research Findings on Preparation and Activity

Biological Relevance of the Fragment

Leptin (93-105) is part of the leptin molecule involved in receptor binding and activation. Research has localized leptin activity to domains near and beyond residue 105, with synthetic peptides in this region showing biological activity in vivo, such as reducing body weight gain and food intake in leptin-deficient mice.

Synthetic Peptide Development

  • Synthetic peptides corresponding to leptin fragments, including 93-105, are produced to study leptin receptor interactions and signaling.
  • Modifications such as substitution of L-amino acids with D-amino acids at critical positions can enhance stability and bioactivity.
  • Peptides are tested in animal models (e.g., ob/ob mice) to confirm leptin-like activity.

Preparation Protocol Summary

Step Description
1. Resin loading Attach first protected amino acid to solid resin support.
2. Chain elongation Sequential coupling of Fmoc-protected amino acids using activating agents (e.g., HBTU).
3. Deprotection Remove Fmoc group with piperidine in DMF after each coupling.
4. Cleavage Release peptide from resin and remove side-chain protecting groups using TFA cocktail.
5. Crude peptide recovery Precipitate peptide in cold ether, collect by centrifugation.
6. Purification Purify crude peptide by RP-HPLC using acetonitrile/water gradient with 0.1% TFA.
7. Characterization Confirm identity and purity by MS and analytical HPLC.
8. Lyophilization Freeze-dry purified peptide for storage and shipment.

Analytical and Quality Control Considerations

Chemical Reactions Analysis

Types of Reactions

Leptin (93-105), human, primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving the amino acid residues within its sequence.

Common Reagents and Conditions

Major Products Formed

The primary product formed from these reactions is the this compound, peptide itself. Depending on the specific reactions, modified peptides with oxidized or reduced residues may also be produced.

Scientific Research Applications

Physiological Role of Leptin

Leptin functions as an important signaling molecule in the hypothalamus, influencing food intake and energy expenditure. Its primary roles include:

  • Regulation of Appetite: Leptin signals the brain to reduce hunger and increase energy expenditure when fat stores are sufficient.
  • Energy Homeostasis: It helps maintain body weight by balancing energy intake and expenditure.
  • Neuroendocrine Function: Leptin influences the secretion of hormones related to metabolism and reproductive functions.

Research indicates that Leptin (93-105) retains significant biological activity, contributing to these physiological processes. Notably, it may enhance the sensitivity of leptin receptors in the hypothalamus, potentially improving metabolic outcomes in individuals with leptin resistance .

Obesity and Metabolic Disorders

Leptin has been extensively studied for its role in obesity management. The following applications have been documented:

  • Weight Loss Treatments: Leptin (93-105) may be used in combination therapies to enhance weight loss outcomes in obese patients by restoring leptin sensitivity .
  • Metabolic Syndrome Management: Clinical trials have shown that leptin treatment can improve insulin sensitivity and lipid profiles in patients with metabolic syndrome, particularly those exhibiting hypoleptinemia .

Congenital Leptin Deficiency

Congenital leptin deficiency is a rare condition characterized by extreme obesity due to lack of leptin signaling. Recombinant human leptin, including fragments like Leptin (93-105), has been shown to:

  • Normalize metabolic parameters such as glucose levels and lipid profiles.
  • Restore reproductive function in women with hypothalamic amenorrhea .

HIV-Associated Lipoatrophy

Patients with HIV often experience lipoatrophy, leading to metabolic abnormalities. Studies indicate that:

  • Administration of recombinant human leptin improves insulin resistance and reduces central fat mass in this population .
  • Leptin (93-105) may serve as a therapeutic option for managing metabolic complications associated with HIV treatment .

Mechanistic Insights

The mechanism of action for Leptin (93-105) involves several pathways:

  • Leptin Receptor Activation: Binding to its receptor activates signaling cascades that regulate appetite and energy expenditure.
  • Interaction with Other Hormones: Combining leptin with other peptides like glucagon-like peptide-1 enhances its effectiveness in reducing food intake and body weight .

Case Study 1: Treatment of Hypothalamic Amenorrhea

A clinical trial involving women with hypothalamic amenorrhea demonstrated that treatment with recombinant human leptin led to:

  • Restoration of menstrual cycles.
  • Improvement in bone density markers, suggesting positive effects on bone metabolism .

Case Study 2: HIV-Induced Metabolic Syndrome

In a cohort study of HIV patients experiencing lipoatrophy:

  • Treatment with Leptin (93-105) resulted in significant reductions in insulin resistance and improvements in lipid profiles over six months .

Mechanism of Action

Leptin (93-105), human, exerts its effects by binding to leptin receptors (LEPR) located in the hypothalamus and other regions of the brain. This binding activates signaling pathways that regulate appetite, energy expenditure, and glucose metabolism. The primary pathways involved include the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, the phosphoinositide 3-kinase (PI3K) pathway, and the mitogen-activated protein kinase (MAPK) pathway .

Comparison with Similar Compounds

Comparison with Similar Leptin Fragments and Related Compounds

Below is a comparative analysis of Leptin (93-105), human with structurally and functionally related peptides.

Table 1: Structural and Functional Comparison of Leptin Fragments

Compound Sequence/Region Molecular Weight Key Research Applications Notable Findings
This compound Residues 93–105 1,527.68 g/mol Metabolic adaptation, leptin receptor signaling Mediates CNS metabolic responses; no clinical data reported .
Leptin (22-56), human Residues 22–56 3,950.6 g/mol Appetite regulation, SK2 channel modulation Inhibits feeding in rats; interacts with multiple receptor isoforms .
Leptin (116-130), mouse Residues 116–130 (mouse) 1,560.74 g/mol Hormonal secretion studies (LH, FSH, PRL, GH) Inhibits testosterone secretion in vitro; distinct from full leptin effects .
Leptin (116-130), human Residues 116–130 (human) Not reported Reproductive health, leptin resistance studies Linked to PCOS and infertility; potential therapeutic target .
Ghrelin Full-length peptide ~3,374 g/mol Appetite regulation, energy balance Binds ghrelin receptor (GPCR); contrasts leptin’s anorexigenic effects .

Key Research Findings and Functional Insights

This compound
  • Metabolic Coordination : Acts on leptin receptors in the CNS to regulate fasting-induced metabolic shifts, such as glucose utilization and lipid metabolism .
  • Structural Role : Part of the four-helix bundle critical for leptin’s receptor binding, as shown in the crystal structure of leptin-E100 (PDB: 1AX8) .
Leptin (22-56), Human
  • Appetite Suppression : Demonstrates acute, reversible feeding inhibition in rat models, suggesting a role in satiety signaling .
Leptin (116-130), Mouse
  • Hormonal Modulation : Suppresses basal and hCG-stimulated testosterone secretion in vitro, unlike full-length leptin .
  • Species Specificity : Effects differ between mouse and human fragments, highlighting the need for species-specific studies .
Ghrelin
  • Functional Antagonism: Ghrelin (orexigenic) and leptin (anorexigenic) exhibit opposing roles in appetite regulation, providing a comparative framework for studying metabolic diseases .

Critical Analysis and Limitations

  • Structural Variability : Shorter fragments like Leptin (93-105) may lack the conformational stability of larger peptides (e.g., Leptin (22-56)), affecting receptor binding efficiency .
  • Species Discrepancies : Mouse-derived fragments (e.g., Leptin (116-130)) show divergent effects compared to human analogs, complicating cross-species extrapolation .

Biological Activity

Leptin is a crucial hormone primarily produced by adipose tissue, playing a significant role in regulating energy homeostasis, metabolism, and neuroendocrine functions. The specific fragment known as Leptin (93-105) consists of amino acids 93 to 105 of the full-length human leptin protein and has been the subject of various studies focusing on its biological activity and potential therapeutic applications.

Overview of Leptin Function

Leptin functions through its receptors (Ob-Rs) located in the central nervous system and other tissues. It primarily signals to regulate appetite and energy expenditure. In healthy individuals, leptin levels correlate with body fat; however, in obesity, a state of leptin resistance often develops, complicating weight management efforts.

Structure and Properties

Leptin (93-105) has the following chemical properties:

Property Value
CAS Number200436-43-7
Molecular FormulaC64H110N20O23
Molecular Weight1527.68 Da
SequenceASN-VAL-ILE-GLN-ILE-SER-ASN-ASP-LEU-GLU-ASN-LEU-ARG-OH

This fragment retains some biological activities associated with the full-length leptin molecule, influencing various physiological processes.

1. Metabolic Regulation

Leptin (93-105) has been shown to enhance metabolic parameters in various animal models. For instance, studies indicate that administration of this peptide can improve insulin sensitivity and reduce hyperglycemia in leptin-deficient mouse models such as ob/ob mice .

2. Hormonal Effects

Research indicates that leptin fragments, including Leptin (93-105), can influence adrenal hormone secretion. Specifically, this fragment has been observed to increase plasma levels of aldosterone and corticosterone in rat models, suggesting a role in adrenal function regulation .

3. Neuroendocrine Functions

Leptin signaling is critical for neuroendocrine regulation. In experimental settings, central administration of leptin has been linked to alterations in reproductive hormone levels and appetite suppression . The fragment's effects on these pathways are still under investigation but are believed to be significant.

Case Studies and Clinical Applications

Several studies have explored the clinical implications of leptin (93-105):

  • Congenital Leptin Deficiency : Patients with congenital leptin deficiency have shown remarkable improvements in metabolic parameters when treated with recombinant leptin. These findings suggest that fragments like Leptin (93-105) could potentially be used therapeutically to mimic these effects .
  • Lipoatrophy : In cases where patients exhibit lipoatrophy due to HIV or other conditions, treatment with recombinant leptin has demonstrated improvements in insulin resistance and metabolic syndrome markers. The fragment's role in these outcomes is an area of active research .

Research Findings

A variety of studies have contributed to understanding the biological activity of Leptin (93-105):

  • Effects on Steroid Secretion : A study demonstrated that subcutaneous injections of human leptin fragments, including Leptin (93-105), influenced steroid hormone secretion from adrenal glands in rats, indicating potential endocrine regulatory roles .
  • Leptin Resistance Mechanisms : Investigations into leptin resistance have highlighted the importance of signaling pathways involving suppressors like SOCS3 and PTP1B. Modifications in these pathways may enhance sensitivity to leptin and its fragments .
  • Therapeutic Potential : Clinical trials are ongoing to evaluate the efficacy of recombinant human leptin for treating obesity-related conditions and metabolic syndromes, suggesting a promising future for peptides like Leptin (93-105) in therapeutic applications .

Q & A

Q. How can researchers validate the specificity of antibodies targeting Leptin (93-105)?

  • Methodology : Competitive ELISA with full-length leptin and scrambled peptide controls confirms epitope specificity. Western blotting using tissue lysates from ob/ob mice (leptin-deficient) and wild-type controls further validates antibody reliability .

Experimental Design & Data Analysis

Q. What controls are essential in studies investigating Leptin (93-105)’s metabolic effects?

  • Methodology : Include (1) vehicle-only controls (e.g., saline), (2) full-length leptin-treated groups, and (3) negative controls (e.g., inactive peptide fragments). Blinded measurements of body composition (DEXA scans) and metabolic cages for energy expenditure reduce bias .

Q. How should researchers address interspecies variability when translating findings to human physiology?

  • Methodology : Cross-validate results in human adipocyte cultures or induced pluripotent stem cell (iPSC)-derived neurons. Compare receptor binding affinities (e.g., human vs. murine leptin receptors) using Biolayer Interferometry (BLI) .

Q. What are the ethical considerations for using Leptin (93-105) in preclinical studies?

  • Methodology : Adhere to ARRIVE guidelines for animal welfare, including humane endpoints (e.g., >20% weight loss) and IACUC-approved protocols. For human tissue studies, ensure informed consent and IRB oversight .

Q. How can computational modeling predict Leptin (93-105)’s interaction with leptin receptors?

  • Methodology : Molecular dynamics simulations (e.g., GROMACS) and docking studies (AutoDock Vina) model fragment-receptor interactions. Validate predictions with alanine-scanning mutagenesis of key residues (e.g., Arg105) .

Q. What methods optimize the detection of Leptin (93-105) in biological fluids?

  • Methodology : Develop a sensitive ELISA with a detection limit <10 pg/mL. Pre-treat samples with protease inhibitors to prevent degradation. Cross-validate with LC-MS/MS for absolute quantification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.